Golvatinib

Catalog No.
S547940
CAS No.
928037-13-2
M.F
C33H37F2N7O4
M. Wt
633.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Golvatinib

CAS Number

928037-13-2

Product Name

Golvatinib

IUPAC Name

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C33H37F2N7O4

Molecular Weight

633.7 g/mol

InChI

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)

InChI Key

UQRCJCNVNUFYDX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

E 7050, E-7050, E7050 cpd, golvatinib, N-(2-fluoro-4-((2-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)carbonylaminopyridin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Description

The exact mass of the compound Golvatinib is 633.28751 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Golvatinib and Angiogenesis

One area of scientific research on Golvatinib focuses on its potential to inhibit angiogenesis. Angiogenesis is the formation of new blood vessels, a process that tumors rely on to obtain nutrients and oxygen for their growth. Golvatinib may target kinases involved in the signaling pathways that regulate angiogenesis. By inhibiting these pathways, Golvatinib could potentially starve tumors by limiting their blood supply [].

Golvatinib and Signal Transduction

Another area of scientific research explores Golvatinib's effects on signal transduction pathways within cancer cells. Signal transduction pathways are networks of proteins that relay signals from outside the cell to the nucleus, where they can influence gene expression and other cellular processes. Some of these pathways can be dysregulated in cancer, promoting uncontrolled cell growth and division. Golvatinib may target specific kinases within these pathways, potentially leading to the inhibition of tumor cell proliferation [].

Golvatinib is a small-molecule compound classified as a dual kinase inhibitor, specifically targeting c-Met (hepatocyte growth factor receptor) and vascular endothelial growth factor receptor 2. It is recognized for its role in modulating various signaling pathways that regulate cellular processes such as migration, proliferation, and angiogenesis. The compound is notable for its high potency and selectivity against multiple receptor tyrosine kinases, including members of the Eph receptor family and c-Kit .

Golvatinib acts as a competitive inhibitor of tyrosine kinases, specifically targeting the c-Met receptor []. The c-Met receptor plays a crucial role in cell growth, proliferation, and survival. By binding to the ATP-binding pocket of c-Met, Golvatinib prevents the receptor from activating downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.

To construct its complex molecular structure. While specific proprietary methods may not be publicly disclosed, general synthetic strategies typically include:

  • Formation of the Core Structure: Initial steps involve creating the piperidine and pyridine rings.
  • Functional Group Modifications: Subsequent reactions introduce fluorine atoms and carboxamide groups to enhance potency and selectivity.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity .

Golvatinib has demonstrated significant biological activity in preclinical studies and clinical trials. It has been shown to exhibit potent antitumor effects in various cancer models, particularly those resistant to conventional therapies. In particular, it has been investigated for use in treating platinum-resistant squamous cell carcinoma of the head and neck .

Mechanism of Action

  • Signal Transduction Modulation: By inhibiting c-Met and VEGFR-2, Golvatinib disrupts key signaling cascades involved in cell survival and proliferation.
  • Tumor Microenvironment Alteration: The compound affects the tumor microenvironment by inhibiting angiogenesis and altering vascular integrity through its action on Eph receptors .

Golvatinib's interactions with other drugs and biological molecules are critical for understanding its pharmacological profile. Key findings include:

  • Drug-Drug Interactions: Studies indicate potential interactions with other medications metabolized by cytochrome P450 enzymes.
  • Biomarker Studies: Research has assessed changes in biomarkers such as soluble urokinase-type plasminogen activator receptor levels post-treatment, which may correlate with therapeutic outcomes .

Several compounds exhibit similar biological activities or target pathways akin to Golvatinib. Below is a comparison highlighting their unique features:

Compound NameTarget KinasesUnique Features
Crizotinibc-Met, ALKFirst-in-class dual inhibitor; FDA-approved for NSCLC
Cabozantinibc-Met, VEGFR-2Broad-spectrum kinase inhibitor; treats multiple cancers
RuxolitinibJAK1, JAK2Primarily used for hematological malignancies; different mechanism
RegorafenibMultiple kinasesTargets tumor microenvironment; used in colorectal cancer

Uniqueness of Golvatinib

Golvatinib stands out due to its specific targeting of both c-Met and vascular endothelial growth factor receptor 2 while also affecting Eph receptors, making it a versatile candidate for treating various solid tumors resistant to existing therapies . Its unique structural attributes contribute to its distinct pharmacological profile compared to other kinase inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

633.28750901 g/mol

Monoisotopic Mass

633.28750901 g/mol

Heavy Atom Count

46

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

516Z3YP58E

Pharmacology

Golvatinib is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity. c-Met/VEGFR kinase inhibitor E7050 binds to and inhibits the activities of both c-Met and VEGFR-2, which may inhibit tumor cell growth and survival of tumor cells that overexpress these receptor tyrosine kinases. c-Met and VEGFR-2 are upregulated in a variety of tumor cell types and play important roles in tumor cell growth, migration and angiogenesis.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR2 (KDR) [HSA:3791] [KO:K05098]

Other CAS

928037-13-2

Wikipedia

Golvatinib tartrate
Golvatini

Dates

Modify: 2023-08-15
1: Nakagawa T, Takeuchi S, Yamada T, Nanjo S, Ishikawa D, Sano T, Kita K, Nakamura T, Matsumoto K, Suda K, Mitsudomi T, Sekido Y, Uenaka T, Yano S. Combined Therapy with Mutant-Selective EGFR Inhibitor and Met Kinase Inhibitor for Overcoming Erlotinib Resistance in EGFR-Mutant Lung Cancer. Mol Cancer Ther. 2012 Oct;11(10):2149-57. doi: 10.1158/1535-7163.MCT-12-0195. Epub 2012 Jul 25. PubMed PMID: 22844075.
2: Takeuchi S, Wang W, Li Q, Yamada T, Kita K, Donev IS, Nakamura T, Matsumoto K, Shimizu E, Nishioka Y, Sone S, Nakagawa T, Uenaka T, Yano S. Dual inhibition of Met kinase and angiogenesis to overcome HGF-induced EGFR-TKI resistance in EGFR mutant lung cancer. Am J Pathol. 2012 Sep;181(3):1034-43. doi: 10.1016/j.ajpath.2012.05.023. Epub 2012 Jul 9. PubMed PMID: 22789825.
3: Wang W, Li Q, Takeuchi S, Yamada T, Koizumi H, Nakamura T, Matsumoto K, Mukaida N, Nishioka Y, Sone S, Nakagawa T, Uenaka T, Yano S. Met kinase inhibitor E7050 reverses three different mechanisms of hepatocyte growth factor-induced tyrosine kinase inhibitor resistance in EGFR mutant lung cancer. Clin Cancer Res. 2012 Mar 15;18(6):1663-71. Epub 2012 Feb 8. PubMed PMID: 22317763.
4: Green DR. 'Tit-for-tat' in cell biology. Nat Rev Mol Cell Biol. 2011 Feb;12(2):73. PubMed PMID: 21252991.
5: Nakagawa T, Tohyama O, Yamaguchi A, Matsushima T, Takahashi K, Funasaka S, Shirotori S, Asada M, Obaishi H. E7050: a dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models. Cancer Sci. 2010 Jan;101(1):210-5. Epub 2009 Sep 2. PubMed PMID: 19832844.

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